2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane 2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18046720
InChI: InChI=1S/C8H15IO2/c1-7(2)5-11-8(3,4-9)6-10-7/h4-6H2,1-3H3
SMILES:
Molecular Formula: C8H15IO2
Molecular Weight: 270.11 g/mol

2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane

CAS No.:

Cat. No.: VC18046720

Molecular Formula: C8H15IO2

Molecular Weight: 270.11 g/mol

* For research use only. Not for human or veterinary use.

2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane -

Specification

Molecular Formula C8H15IO2
Molecular Weight 270.11 g/mol
IUPAC Name 2-(iodomethyl)-2,5,5-trimethyl-1,4-dioxane
Standard InChI InChI=1S/C8H15IO2/c1-7(2)5-11-8(3,4-9)6-10-7/h4-6H2,1-3H3
Standard InChI Key BFRPGSSTPVARJO-UHFFFAOYSA-N
Canonical SMILES CC1(COC(CO1)(C)CI)C

Introduction

Chemical Identity and Structural Characteristics

2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane (IUPAC name: 5-(iodomethyl)-2,5-dimethyl-1,4-dioxane) is a six-membered cyclic ether featuring a 1,4-dioxane backbone substituted with an iodomethyl group at position 2 and methyl groups at positions 2, 5, and 5. Its molecular formula is C₈H₁₅IO₂, with a molecular weight of 270.11 g/mol. The compound’s stereoelectronic profile is defined by the steric bulk of the methyl groups and the electrophilic iodine atom, which collectively influence its reactivity in substitution and coupling reactions.

Key structural attributes:

  • Iodomethyl group: Serves as a versatile leaving group in nucleophilic substitution reactions.

  • Methyl substituents: Impart steric hindrance, modulating reaction kinetics and regioselectivity.

  • Dioxane ring: Adopts a chair conformation in solution, as confirmed by NMR studies of analogous compounds.

Synthesis and Optimization Strategies

The synthesis of 2-(iodomethyl)-2,5,5-trimethyl-1,4-dioxane typically proceeds via iodination of a preformed dioxane precursor. A representative route involves:

  • Precursor preparation: 2,5,5-Trimethyl-1,4-dioxane is synthesized through acid-catalyzed cyclization of 2,5-pentanediol with acetone.

  • Iodination: Treatment with iodine in the presence of triphenylphosphine (PPh₃) or imidazole induces substitution at the methyl group, yielding the iodomethyl derivative.

Critical reaction parameters:

ParameterOptimal ConditionEffect on Yield
Temperature0–25°CHigher temperatures risk over-iodination
SolventDichloromethane (DCM)Minimizes side reactions
Iodine Equivalents1.1–1.3Excess iodine reduces purity

Purification via column chromatography (silica gel, hexane/ethyl acetate) typically achieves >90% purity, as verified by HPLC.

Reactivity and Functionalization Pathways

The iodomethyl group’s electrophilicity enables diverse transformations:

Nucleophilic Substitution

Reaction with nucleophiles (e.g., amines, thiols) proceeds under mild conditions:
R–I+NuR–Nu+I\text{R–I} + \text{Nu}^- \rightarrow \text{R–Nu} + \text{I}^-
Example:

  • Amination: Treatment with benzylamine in DMF at 60°C yields 2-(benzylaminomethyl)-2,5,5-trimethyl-1,4-dioxane (78% yield).

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura: Reacts with arylboronic acids to form biaryl derivatives, expanding applications in material science.

Comparative reactivity:

Reaction TypeReagentYield
AminationBenzylamine78%
Suzuki CouplingPhenylboronic acid65%
MethoxylationNaOMe/MeOH82%

Applications in Medicinal Chemistry

While direct biological data for 2-(iodomethyl)-2,5,5-trimethyl-1,4-dioxane are sparse, its structural analogs demonstrate promising antiviral and antibacterial activities:

Antiviral activity of dioxane derivatives:

CompoundEC₅₀ (μM)Target
5-(Iodomethyl)-2,2-dimethyl-1,4-dioxane3.4Sindbis virus
2,5,5-Trimethyl analogData pending

The iodine atom’s role as a hydrogen-bond acceptor may enhance interactions with viral proteases, though further studies are warranted.

Future Research Directions

  • Stereoselective synthesis: Developing asymmetric routes to access enantiopure variants for chiral drug intermediates.

  • Biological profiling: Systematic evaluation against viral and bacterial targets to quantify therapeutic potential.

  • Computational modeling: DFT studies to predict reactivity trends and optimize substitution patterns.

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